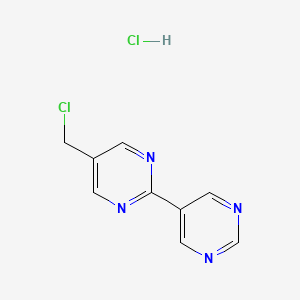

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride” were not found, similar compounds such as 5-(Chloromethyl)furfural (CMF) can be produced directly from biomass in good isolated yields . Another method involves the use of 3-acetyl-1-propanol to produce 5-Chloro-2-pentanone using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride” was not found .Physical And Chemical Properties Analysis

Physical properties include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties for “5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride” were not found.Scientific Research Applications

Synthesis and Antimicrobial Activity

One study explores the synthesis and antimicrobial activity of new pyrimidinones and triazinones derived from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds were evaluated for their in vitro antimicrobial properties, showcasing the potential of pyrimidine derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antioxidant Properties

Another study focuses on the synthesis and spectral characterization of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes. The antioxidant properties of these compounds were evaluated using several in vitro test systems. The study indicates that certain alkyl fragments attached to 2‐(pyrimidin‐2‐yl)ethanol significantly influence the antioxidant activity, potentially contributing to the development of new antioxidant agents (Rani et al., 2012).

Microwave-assisted Synthesis

Research on microwave-assisted synthesis demonstrates the efficient preparation of bioactive thiazolopyrimidinones under microwave irradiation. This method offers a quicker and potentially more environmentally friendly approach to synthesizing these compounds, which have shown promise in various biological applications (Djekou et al., 2006).

Antibacterial Activity

The synthesis and antibacterial evaluation of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines reveal that these compounds possess valuable antibacterial properties. This study underscores the potential of pyrimidine derivatives as antibacterial agents and highlights the importance of structural modification in enhancing biological activity (Etemadi et al., 2016).

Pyrimidine in Nucleic Acids and Vitamins

The pyrimidine nucleus is an essential component of nucleic acids (DNA and RNA) and vitamins (B2 and folic acid), emphasizing its critical role in biology and medicine. Pyrimidine derivatives exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects, which are leveraged in various scientific and therapeutic contexts (Rani et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4.ClH/c10-1-7-2-13-9(14-3-7)8-4-11-6-12-5-8;/h2-6H,1H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFVBNPSYSTFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C2=CN=CN=C2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)

![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[1-(2-fluorophenyl)-2-phenylethyl]but-2-enamide](/img/structure/B2634327.png)

![2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2634332.png)

![1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2634333.png)

![N-[(4-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2634336.png)

![methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans](/img/structure/B2634340.png)